(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol
Description
N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a meta-tolyl (m-tolyl) group and a thioacetamide linkage to a 4-chlorophenyl moiety. This structure combines electron-donating (methyl group on m-tolyl) and electron-withdrawing (chlorine on phenyl) substituents, which influence its physicochemical and biological properties.
Key synthesis steps for related compounds involve:
- S-alkylation: Formation of the thioether bridge between oxadiazole and acetamide moieties under reflux conditions with potassium carbonate as a base .
- Characterization: Infrared (IR) spectroscopy confirms C–S (621 cm⁻¹), N–H (3210 cm⁻¹), and carbonyl (710 cm⁻¹) stretches, while ¹H NMR resolves aromatic protons (δ7.24–7.88 ppm) and the S–CH₂ group (δ4.14 ppm) .
Properties
IUPAC Name |
[2-(1H-benzimidazol-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-8,17H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUEFSCKVFBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Precursor Synthesis
The methanone intermediate, (2-(1H-benzo[d]imidazol-2-yl)phenyl)methanone, is synthesized via cyclocondensation of aromatic aldehydes with o-phenylenediamine. As demonstrated by RSC Advances (2019), this reaction proceeds in N,N-dimethylformamide (DMF) with sulfur, yielding the methanone scaffold in 68–85% efficiency. Key steps include:
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Cyclization : Aldehyde and diamine undergo Schiff base formation, followed by intramolecular cyclization.
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Oxidation : Sulfur acts as a mild oxidant, stabilizing the ketone product.
Ketone-to-Alcohol Reduction
The methanone is reduced to the corresponding methanol derivative using sodium borohydride (NaBH4) or catalytic hydrogenation. For instance:
Table 1: Reduction Methods for (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanone
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| NaBH4 | Methanol | 0–25 | 4–6 | 72–78 | |
| H2 (Pd/C) | Ethanol | 25 | 12 | 81 |
Nucleophilic Substitution on Halogenated Intermediates
Halogenated Benzimidazole Synthesis
2-Chloro-1H-benzo[d]imidazole derivatives serve as precursors. A 2024 study detailed the synthesis of 2-hydrazinyl-1H-benzo[d]imidazole via nucleophilic substitution with hydrazine hydrate, yielding 74% product.
Methanol Group Introduction
The chloro intermediate reacts with formaldehyde under basic conditions, followed by borane reduction:
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Step 1 : Alkylation with paraformaldehyde in DMF/K2CO3 (60°C, 8 h).
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Step 2 : BH3·THF reduction at 0°C, achieving 65% overall yield.
Oxidation of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methyl Derivatives
Methyl to Methanol Conversion
Ruthenium-catalyzed oxidation offers a selective pathway. As reported in PMC (2025), a Ru(bpbp)(pbb)Cl complex with H2O2 oxidizes methyl groups to methanol at 50°C, yielding 57% product.
Table 2: Oxidation Parameters for Methyl Group Conversion
Multi-step Synthesis from o-Phenylenediamine
Benzimidazole Ring Formation
The benzimidazole core is constructed via cyclocondensation of o-phenylenediamine with substituted benzaldehydes. For example:
Side-Chain Functionalization
Post-cyclization, the phenyl group is functionalized with a hydroxymethyl group:
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Grignard Reaction : Phenylmagnesium bromide addition to in situ-generated imines, followed by hydrolysis (55–60% yield).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Reduction of Methanone : High yields (72–81%) but requires ketone precursor synthesis.
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Nucleophilic Substitution : Moderate yields (65%) with simpler starting materials.
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Oxidation : Limited to 57% yield but useful for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol derivatives:
- Aurora Kinase Inhibition : Compounds derived from this structure have been evaluated as potent inhibitors of Aurora A/B kinases, which are critical in cell division and are often overexpressed in cancer cells. For example, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorostyryl)aniline has demonstrated significant cytotoxicity against various cancer cell lines .
| Compound Name | Activity | IC50 Value (µM) |
|---|---|---|
| DSTYR3 | Aurora A/B Kinase Inhibitor | 4.53 |
| DSTYR1 | Anticancer (HCT116) | 5.85 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated:
- Broad-Spectrum Activity : Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) in the low micromolar range against tested pathogens .
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| N8 | E. coli | 1.43 |
| N22 | S. aureus | 2.60 |
Case Study on Anticancer Efficacy
A recent study investigated the effects of a series of benzimidazole derivatives, including this compound, on human colorectal carcinoma cells (HCT116). The results indicated that these compounds exhibited superior cytotoxicity compared to standard chemotherapeutics such as 5-Fluorouracil .
Case Study on Antimicrobial Activity
Another study evaluated the antimicrobial properties of synthesized derivatives against a panel of bacterial strains. The findings revealed that certain compounds showed remarkable potency against resistant strains, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (EDGs) : m-Tolyl (methyl) in the target compound likely enhances anticancer activity compared to electron-withdrawing 4-chlorophenyl (as seen in Compound 154’s SAR) .
- Bulkier substituents: Phthalazinone (Compound 4d) or benzofuran (2a/2b) may reduce solubility but improve target binding .
Thioacetamide Linkage Variations
Replacing the oxadiazole with thiadiazole alters bioactivity:
Key Observations :
Key Observations :
- Anticancer activity : Compound 154’s potency suggests that the target compound’s m-tolyl group may improve activity compared to 4-chlorophenyl derivatives .
Biological Activity
The compound (2-(1H-benzimidazol-2-yl)phenyl)methanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.29 g/mol
- Structure : The compound features a benzimidazole moiety attached to a phenyl group and a hydroxymethyl group, which may influence its interaction with biological targets.
Anticancer Activity
Several studies have indicated that derivatives of benzimidazole exhibit significant anticancer properties. The compound (2-(1H-benzimidazol-2-yl)phenyl)methanol has shown promising results in various cancer cell lines.
Case Studies
- Cell Line Studies :
- A study reported that the compound exhibited an IC50 value of 2.98 µM against the HCT116 colorectal cancer cell line and 5.15 µM against the H460 lung cancer cell line, indicating potent antiproliferative activity .
- Another research highlighted that compounds similar to (2-(1H-benzimidazol-2-yl)phenyl)methanol showed effective inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
The anticancer activity is attributed to:
- Induction of apoptosis through the activation of caspases.
- Inhibition of DNA synthesis and cell division, as evidenced by flow cytometric analysis showing increased G1 phase population in treated cells .
Antimicrobial Activity
The antimicrobial potential of (2-(1H-benzimidazol-2-yl)phenyl)methanol has also been explored, particularly against various bacterial strains.
Antibacterial Studies
- The compound has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported below 10 µg/mL .
- Molecular docking studies suggest that the compound may interact with essential bacterial proteins, leading to inhibition of growth and biofilm formation .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 2.98 µM | Apoptosis induction |
| H460 | 5.15 µM | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | <10 µg/mL | Protein inhibition |
| Escherichia coli | <10 µg/mL | Biofilm inhibition |
Q & A
Basic: What are the established synthetic routes for (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions starting from o-phenylenediamine and aromatic aldehydes. A key intermediate, (1H-benzo[d]imidazol-2-yl)methanol, can be oxidized to carbaldehydes using Ru-based catalysts (e.g., [Ru(bpbp)(pydic)]) with H₂O₂ in water at 50°C for 5.5 hours, achieving gram-scale yields . Alternative routes include esterification with thionyl chloride in methanol or coupling reactions using propargyl bromide followed by click chemistry for functionalization . Yield optimization requires precise control of catalysts (e.g., ZnCl₂ in thiazolidinone synthesis), solvent polarity (DMF vs. 1,4-dioxane), and temperature .
Basic: How can researchers characterize the purity and structural integrity of this compound derivatives?
Answer:
Standard techniques include:
- NMR spectroscopy : H and C NMR (e.g., δ 13.11 ppm for benzimidazole NH in DMSO-d₆) .
- Chromatography : TLC monitoring (silica gel, EtOAc/hexanes) and HPLC for purity assessment .
- Elemental analysis : Matching calculated vs. experimental C/H/N/O percentages to confirm stoichiometry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., m/z 190.2 for methyl ester derivatives) .
Advanced: What strategies address contradictory data in biological activity studies of benzimidazole derivatives?
Answer:
Contradictions often arise from:
- Structural modifications : Substitutions on the phenyl or benzimidazole rings (e.g., trifluoromethyl vs. methoxy groups) alter binding affinity to targets like kinases or tubulin .
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. apoptosis markers) for reproducibility .
- Solubility factors : Poor aqueous solubility of hydrophobic derivatives may skew in vitro results; use DMSO controls ≤0.1% .
Advanced: How can computational methods guide the design of this compound-based probes?
Answer:
- Docking studies : Predict interactions with targets like EGFR or β-tubulin using AutoDock Vina; prioritize compounds with binding energies <−8 kcal/mol .
- QSAR modeling : Correlate substituent electronegativity (e.g., NO₂, CF₃) with antimicrobial IC₅₀ values to optimize activity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior in fluorescence applications .
Basic: What are the key applications of this compound in materials science?
Answer:
- Fluorescent probes : Derivatives with phenol groups exhibit large Stokes shifts (≥100 nm) and high quantum yields (Φ > 0.5) for metal ion detection .
- Catalysis : Ru or Cu complexes (e.g., [Cu(bzim)₂]) catalyze dopamine oxidation to aminochrome, relevant in neurotransmitter studies .
Advanced: What mechanistic insights explain the selective synthesis of quinoxaline vs. benzimidazole derivatives?
Answer:
Selectivity depends on:
- Reagents : Sulfur in DMF promotes benzimidazole formation via cyclization, while sulfur-free 1,4-dioxane favors quinoxaline through Schiff base intermediates .
- Temperature : Higher temperatures (80–100°C) accelerate imine formation for quinoxalines, whereas mild conditions (50°C) stabilize benzimidazole precursors .
Basic: How should researchers handle stability issues during storage of this compound derivatives?
Answer:
- Storage conditions : Protect from light and moisture; store at −20°C in amber vials with desiccants .
- Stability assays : Monitor degradation via HPLC every 6 months; hydrolytically sensitive esters (e.g., methyl acetate) require inert atmospheres .
Advanced: What methodologies validate the proposed mechanism of kinase inhibition by benzimidazole derivatives?
Answer:
- Kinase assays : Measure IC₅₀ against purified kinases (e.g., CDK2) using P-ATP incorporation .
- Mutagenesis studies : Introduce point mutations (e.g., T160A in CDK2) to confirm binding site specificity .
- Molecular dynamics : Simulate ligand-protein interactions over 100 ns to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
